Tert-butyl 2-hydroxy-2-phenylethylcarbamate
Overview
Description
Tert-butyl 2-hydroxy-2-phenylethylcarbamate is a chemical compound with the molecular formula C13H19NO3 . It is also known by the synonym N-Boc-2-hydroxy-2-phenylethylamine .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . The average mass is 237.295 Da, and the monoisotopic mass is 237.136490 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 389.4±35.0 °C at 760 mmHg, and a flash point of 189.3±25.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 59 Å2 .Scientific Research Applications
Thermodynamic Properties
The thermodynamic properties and phase transitions of tert-butyl 2-hydroxy-2-phenylethylcarbamate derivatives have been meticulously analyzed using differential scanning calorimetry (DSC) and thermogravimetry (TG). These studies reveal significant information on the molar heat capacities, melting points, molar enthalpy, and entropy transitions, as well as the thermal degradation patterns of these compounds. Such data are crucial for understanding the stability and reactivity of these materials under various temperature conditions, highlighting their potential in the design of thermally stable materials and in various organic synthesis applications (Zeng et al., 2011).
Degradation Pathways
Research into the degradation pathways of related compounds, such as methyl tert-butyl ether (MTBE) using processes like the UV/H2O2 treatment, has led to the identification of several byproducts and intermediates. This research aids in understanding the environmental impact and breakdown processes of tert-butyl carbamate derivatives, which is essential for developing more sustainable chemical processes and for environmental monitoring purposes (Stefan et al., 2000).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate showcases its utility as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes. This process employs lipase-catalyzed transesterification reactions to achieve high enantioselectivity, demonstrating the compound's application in the production of enantiomerically pure substances, a critical aspect in the pharmaceutical industry (Piovan et al., 2011).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a novel class of N-(Boc) nitrone equivalents, presenting a new avenue for organic synthesis. These compounds serve as versatile building blocks that enable the synthesis of N-(Boc)hydroxylamines through reactions with organometallics, further expanding the toolkit available for synthetic chemists in constructing complex molecules (Guinchard et al., 2005).
Mechanism of Action
Mode of Action
It has been studied in the context of enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This suggests that it may interact with enzymes such as lipases, leading to changes in their activity. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
It’s possible that it may influence pathways related to enzymatic reactions, given its involvement in lipase-catalyzed reactions
Result of Action
Given its potential interaction with enzymes such as lipases , it may influence enzymatic activity and related cellular processes. More detailed studies are required to fully understand its effects at the molecular and cellular levels.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZPRRAZVZKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431203, DTXSID10986604 | |
Record name | tert-butyl 2-hydroxy-2-phenylethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67341-07-5, 67341-01-9 | |
Record name | tert-butyl 2-hydroxy-2-phenylethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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